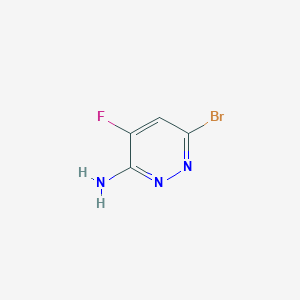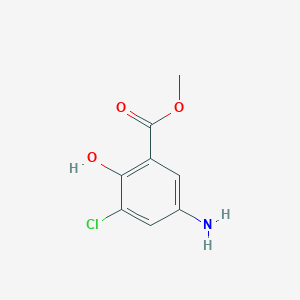
3,4-Dimethylphenylmethylsulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylphenylmethylsulfoxide is an organic compound that belongs to the class of sulfoxides. Sulfoxides are characterized by the presence of a sulfur atom bonded to two carbon atoms and an oxygen atom. This compound is notable for its unique structure, which includes a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a methylsulfoxide group attached to the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenylmethylsulfoxide typically involves the oxidation of 3,4-dimethylphenylmethylsulfide. This can be achieved using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or sodium periodate. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective oxidation to the sulfoxide without over-oxidation to the sulfone.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems, such as transition metal catalysts, can also be employed to facilitate the oxidation process. The choice of oxidizing agent and reaction conditions is optimized to achieve high selectivity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethylphenylmethylsulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the sulfoxide oxygen can act as a leaving group under certain conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, sodium periodate.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 3,4-Dimethylphenylmethylsulfone.
Reduction: 3,4-Dimethylphenylmethylsulfide.
Substitution: Various substituted phenylmethylsulfoxides depending on the nucleophile used.
Applications De Recherche Scientifique
3,4-Dimethylphenylmethylsulfoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxide-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dimethylphenylmethylsulfoxide involves its interaction with various molecular targets. The sulfoxide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The presence of the phenyl ring and methyl groups can also affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar sulfoxide functionality but lacking the phenyl ring and methyl substitutions.
Methylphenylsulfoxide: Similar structure but with only one methyl group on the phenyl ring.
Phenylmethylsulfoxide: Lacks the methyl groups on the phenyl ring.
Uniqueness
3,4-Dimethylphenylmethylsulfoxide is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological interactions. The presence of two methyl groups at the 3 and 4 positions can affect the compound’s steric and electronic properties, distinguishing it from other sulfoxides.
Propriétés
Formule moléculaire |
C9H12OS |
|---|---|
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
1,2-dimethyl-4-methylsulfinylbenzene |
InChI |
InChI=1S/C9H12OS/c1-7-4-5-9(11(3)10)6-8(7)2/h4-6H,1-3H3 |
Clé InChI |
ICPICMYTXUBOQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


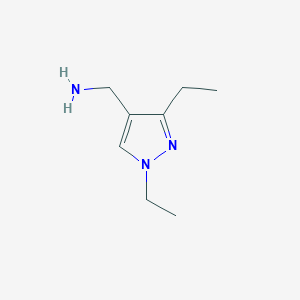
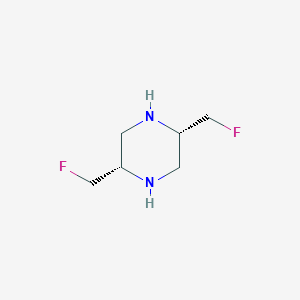

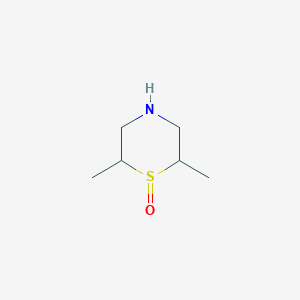
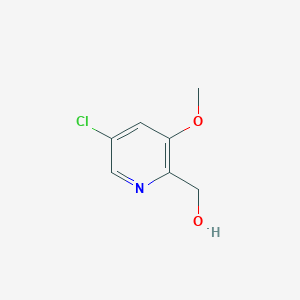
![(7,7'-Dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12836459.png)
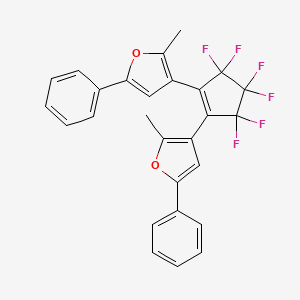
![(5AR,10bS)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12836466.png)
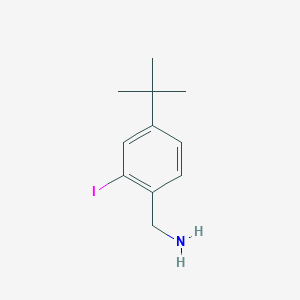

![Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B12836479.png)
